molecular formula C9H11NO2S B14772003 1-(thiophen-2-ylmethyl)azetidine-2-carboxylic Acid

1-(thiophen-2-ylmethyl)azetidine-2-carboxylic Acid

Cat. No.: B14772003
M. Wt: 197.26 g/mol
InChI Key: XVKRXQQBVFPBOB-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)azetidine-2-carboxylic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a thiophene ring attached to the azetidine ring via a methylene bridge. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds. The presence of the carboxylic acid group further enhances the compound’s versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-2-ylmethyl)azetidine-2-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the thiophene moiety. One common method involves the condensation of thiophene-2-carboxaldehyde with an appropriate azetidine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-ylmethyl)azetidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)azetidine-2-carboxylic acid

InChI

InChI=1S/C9H11NO2S/c11-9(12)8-3-4-10(8)6-7-2-1-5-13-7/h1-2,5,8H,3-4,6H2,(H,11,12)

InChI Key

XVKRXQQBVFPBOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1C(=O)O)CC2=CC=CS2

Origin of Product

United States

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